2-(4-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(4-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-butoxyphenyl group at position 2 and a [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety at position 3. The pyrazolo[1,5-a]pyrazin-4-one scaffold is notable for its structural similarity to purine analogs, which often exhibit biological activity due to their ability to interact with enzymes and receptors involved in nucleotide metabolism . The 1,2,4-oxadiazole ring in the substituent is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-3-4-15-33-21-11-9-19(10-12-21)22-16-23-26(32)30(13-14-31(23)28-22)17-24-27-25(29-34-24)20-7-5-18(2)6-8-20/h5-14,16H,3-4,15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDOUKBTYFMPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazolo[1,5-a]pyrazin core with substituents that enhance its biological activity. The presence of both the oxadiazole and butoxyphenyl groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, related compounds have shown promising antibacterial activity against various strains. In a study evaluating similar pyrazolo derivatives, compounds demonstrated EC50 values ranging from 8.72 to 50.51 μg/mL against different bacterial strains, indicating moderate to strong antibacterial efficacy .
| Compound | Target Bacteria | EC50 (μg/mL) |
|---|---|---|
| 2-(4-butoxyphenyl)-... | Xac | 12.85 |
| Related Compound A | Xoo | 8.72 |
| Related Compound B | Psa | 40.71 |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar oxadiazole derivatives have been evaluated for their inhibitory effects on cancer cell lines. For example, some derivatives exhibited IC50 values as low as 5.07 µM against specific cancer types, suggesting that modifications in the structure can lead to enhanced potency .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to interact with enzymes involved in key metabolic pathways. In particular, studies have shown that oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Some studies suggest that pyrazolo compounds may exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
- Receptor Modulation : The structural features of the compound allow it to potentially bind to various receptors involved in cellular signaling pathways.
Case Studies
- Antibacterial Efficacy : A recent study synthesized several pyrazolo derivatives and tested their antibacterial activities against pathogens responsible for plant diseases. The findings indicated that specific substitutions on the pyrazolo ring significantly enhanced antibacterial potency .
- Anticancer Potential : Research involving similar compounds has shown that modifications can lead to selective cytotoxicity towards cancer cells while sparing normal cells. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation with an IC50 value of 6 µM .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.
Applications in Pharmaceuticals
Given its biological activities, this compound holds promise in pharmaceutical applications:
- Cancer Therapy : Its ability to target cancer cells makes it a candidate for further development as an anticancer drug.
- Infection Control : The antimicrobial properties could lead to its use in developing new antibiotics or antiseptics.
- Inflammatory Disease Management : Its anti-inflammatory effects may be harnessed for treating conditions like arthritis or other inflammatory disorders.
Applications in Materials Science
In addition to its pharmaceutical potential, this compound may also find applications in materials science:
- Polymer Additives : Due to its chemical stability and reactivity, it can be used as an additive in polymer formulations to enhance mechanical properties.
- UV Absorption : The compound's structure allows for effective UV light absorption, making it suitable for use in coatings and plastics that require UV protection.
Case Studies
-
Antitumor Efficacy Study :
- A study investigated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
-
Antimicrobial Testing :
- In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations.
-
Inflammation Model :
- Animal models of inflammation showed reduced edema and inflammatory cytokine levels upon treatment with this compound, suggesting a mechanism for its anti-inflammatory action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with structurally related compounds:
Key Observations:
Electron-withdrawing groups (e.g., chlorine in ) improve oxidative stability and receptor binding, while electron-donating groups (e.g., methyl in the target compound) may enhance lipophilicity and bioavailability .
Impact of Alkoxy Chains :
- The 4-butoxyphenyl group in the target compound provides greater lipophilicity compared to shorter alkoxy chains (e.g., methoxy or propoxy), which could optimize tissue penetration and pharmacokinetics .
Heterocyclic Core Variations: Pyrazolo[1,5-a]pyrazin-4-one (target compound) vs.
Biological Activity Trends :
- Compounds with oxadiazole or sulfonamide moieties () frequently exhibit antimicrobial or enzyme inhibitory activities, suggesting the target compound may share similar mechanisms.
- Chlorinated aryl groups () are linked to enhanced cytotoxicity and receptor affinity, whereas methyl groups (target compound) may reduce toxicity while maintaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
